N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide
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Overview
Description
N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a nitro group, a methyl group, and a carboxamide group The cyclohexyl group is attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the carboxamide and cyclohexyl groups. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amide formation reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the nitro group.
Scientific Research Applications
N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitropyridine derivatives, such as 3-nitropyridine and 5-nitropyridine-2-sulfonic acid . These compounds share the pyridine ring structure with different substituents.
Uniqueness
N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide is unique due to the presence of the cyclohexyl group attached to the carboxamide nitrogen, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitropyridine derivatives and can lead to different applications and properties.
Properties
CAS No. |
60524-41-6 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-9-12(7-11(8-14-9)16(18)19)13(17)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,17) |
InChI Key |
IOTRRMGCQKPBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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